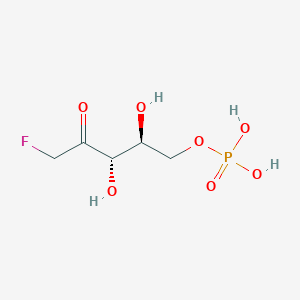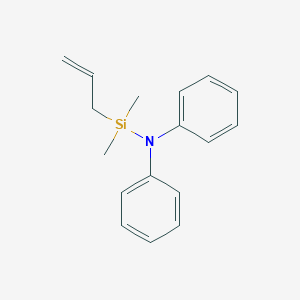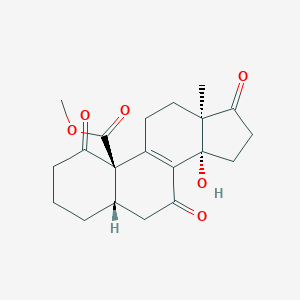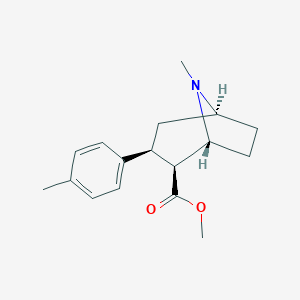![molecular formula C20H24BrN3O4S B237595 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 is currently being studied for its potential therapeutic use in various autoimmune and inflammatory diseases.
Wirkmechanismus
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of various cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-12, IL-23, and interferon-gamma, in preclinical studies. In addition, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been shown to reduce the infiltration of inflammatory cells into tissues, leading to a reduction in tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has a high degree of selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. In addition, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide may have limitations in terms of its efficacy in certain autoimmune and inflammatory diseases, as well as potential side effects that need to be further investigated.
Zukünftige Richtungen
There are several potential future directions for the development of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One potential application is in the treatment of autoimmune and inflammatory diseases that are not currently responsive to existing therapies. In addition, further studies are needed to investigate the potential long-term safety and efficacy of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide, as well as its potential use in combination with other therapies. Finally, the development of more selective TYK2 inhibitors may provide additional therapeutic options for the treatment of autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves a multi-step process that includes the reaction of 2-bromo-5-chloro-3-methylbenzoic acid with 4-(methylsulfonyl)piperazine, followed by the coupling of the resulting intermediate with 2-amino-4-(trifluoromethyl)phenylboronic acid. The final step involves the introduction of a methoxy group and a bromine atom to the benzamide moiety.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. In a phase 2 clinical trial, 5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide demonstrated significant improvement in the symptoms of psoriasis, with a favorable safety profile.
Eigenschaften
Produktname |
5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide |
|---|---|
Molekularformel |
C20H24BrN3O4S |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H24BrN3O4S/c1-14-12-15(21)13-16(19(14)28-2)20(25)22-17-6-4-5-7-18(17)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
ISSPIFCAVRZHBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)



![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)